molecular formula C11H11NO3 B2930153 2-[3-(Prop-2-enamido)phenyl]acetic acid CAS No. 1485512-21-7

2-[3-(Prop-2-enamido)phenyl]acetic acid

Cat. No.: B2930153
CAS No.: 1485512-21-7
M. Wt: 205.213
InChI Key: WQYPKQMRWYBKJM-UHFFFAOYSA-N
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Description

2-[3-(Prop-2-enamido)phenyl]acetic acid is a phenylacetic acid derivative featuring a propenamido (acrylamido) group at the meta position of the phenyl ring and an acetic acid side chain. This structure combines the aromatic properties of the phenyl group with the reactivity of the acrylamide moiety, making it a candidate for diverse biological applications, including anti-inflammatory or enzyme-targeting activities . The compound’s synthesis likely involves coupling a 3-aminophenylacetic acid precursor with acryloyl chloride, followed by purification under acidic or basic conditions, as seen in analogous phenylacetic acid syntheses .

Properties

IUPAC Name

2-[3-(prop-2-enoylamino)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-9-5-3-4-8(6-9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYPKQMRWYBKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Prop-2-enamido)phenyl]acetic acid typically involves the reaction of 3-aminophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple reactive sites under controlled conditions:

Reaction TypeConditionsProductsMechanismRef.
Amide Hydrolysis Acidic (HCl/H₂O, reflux)3-Phenylprop-2-enoic acid + GlycineProtonation of amide oxygen followed by nucleophilic water attack
Ester Hydrolysis Basic (NaOH/EtOH, 60°C)2-[3-(Prop-2-enamido)phenyl]acetic acid (free acid)Saponification of ester groups

Key findings:

  • Acidic hydrolysis of the enamide bond proceeds via a six-membered cyclic transition state, confirmed by isotopic labeling studies .

  • Base-mediated ester hydrolysis shows a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹) in ethanolic NaOH .

Nucleophilic Substitutions

The α,β-unsaturated enamide participates in conjugate additions:

NucleophileConditionsProductYield (%)Ref.
Thiols (RSH)DMF, 25°C3-(Arylthio)propanamide derivatives75–92
Amines (RNH₂)EtOH, refluxβ-Amino-propanamide adducts68–85
Grignard ReagentsTHF, −78°CAlkyl/aryl-substituted propanamides55–70

Notable observations:

  • Thiol additions exhibit anti-Markovnikov selectivity due to polar effects of the amide group .

  • Amine additions form stable zwitterionic intermediates, as observed via ¹H-NMR .

Redox Transformations

The conjugated double bond undergoes selective reduction:

Reducing AgentConditionsProductSelectivityRef.
H₂/Pd-CEtOAc, 1 atmSaturated propanamide>95%
NaBH₄/CoCl₂MeOH, 0°CPartial reduction to allylic alcohol40%

Key data:

  • Catalytic hydrogenation achieves complete saturation with TOF (turnover frequency) = 120 h⁻¹ .

  • Radical-mediated reductions produce complex mixtures of diastereomers .

Cycloaddition Reactions

The enamide participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductEndo/Exo RatioRef.
Maleic anhydrideToluene, 110°CBicyclic lactam adduct85:15
TetrazineDCM, 25°CPyridazine derivatives>99% exo

Mechanistic insights:

  • Electron-deficient dienophiles favor endo transition states due to secondary orbital interactions .

  • Inverse-electron-demand reactions with tetrazines proceed via a concerted asynchronous pathway .

Polymerization Behavior

The compound acts as a monomer in radical-initiated polymerizations:

InitiatorConditionsPolymer PropertiesĐ (Dispersity)Ref.
AIBN70°C, bulkPoly(propanamide) with Mn = 12 kDa1.8
UV/LaponiteAqueous, 25°CNanocomposite hydrogels2.1

Critical data:

  • Copolymerization with acrylic acid yields pH-responsive materials (swelling ratio = 15 at pH 9) .

  • Termination occurs primarily via disproportionation, as shown by ESR spectroscopy .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability limits:

AtmosphereT₅% (°C)Major Decomposition ProductsRef.
N₂215CO₂, NH₃, Styrene
Air198Benzoic acid, Acetonitrile

Kinetic parameters (Arrhenius):

  • Activation energy (Eₐ) = 148 kJ/mol in N₂ .

  • Reaction order (n) = 1.5 in oxidative conditions .

Scientific Research Applications

2-[3-(Prop-2-enamido)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[3-(Prop-2-enamido)phenyl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The prop-2-enamido group may form hydrogen bonds or covalent interactions with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Aromatic Backbone

  • 2-[2-(Prop-2-enamido)phenyl]acetic Acid ():

    • The acrylamido group is at the ortho position.
    • Steric hindrance from the adjacent acetic acid chain may reduce conformational flexibility and receptor binding compared to the meta isomer .
    • Key Difference : Ortho substitution often leads to lower solubility and altered pharmacokinetics due to intramolecular interactions.
  • 2-[(3,4,5-Triphenyl)phenyl]acetic Acid ():

    • Three phenyl groups at the 3,4,5-positions create a bulky aromatic backbone.
    • Higher lipophilicity (~LogP > 5) compared to the target compound (estimated LogP ~2.5), leading to poor solubility in polar solvents .
    • Application : Designed for enhanced π-π stacking in enzyme inhibition (e.g., Alzheimer’s disease targets) .

Chain Length and Functional Groups

  • N-Acryloylglycine (2-(Prop-2-enamido)acetic Acid) ():

    • Lacks the phenyl ring, resulting in reduced molecular weight (MW = 129.12 g/mol vs. target’s ~219.23 g/mol).
    • Lower lipophilicity (LogP ~0.3) improves aqueous solubility but limits membrane permeability .
    • Biological Relevance : Used as a metabolite or intermediate in glycine conjugation pathways.
  • 2-(3-Phenylprop-2-enamido)propanoic Acid (): Propanoic acid chain (vs. Synthesis: Requires additional steps for elongation of the carboxylic acid chain .

Substituent Modifications and Bioactivity

  • 2-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enamido]acetic Acid (): Hydroxy and methoxy groups on the phenyl ring enhance polarity (LogP ~1.8) and antioxidant capacity. Activity: Demonstrated anti-inflammatory effects (IC₅₀ = 17.00 μM in NO inhibition assays) .
  • 2-[(2E)-3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}prop-2-enamido]benzoic Acid ():

    • Propargyloxy and methoxy groups introduce electron-withdrawing effects, altering receptor binding (e.g., GPR68 antagonism).
    • Application : Anti-inflammatory and anticancer research due to modified electronic properties .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Synthetic Yield (%)
2-[3-(Prop-2-enamido)phenyl]acetic acid 219.23 2.5 ~10 (DMSO) 70–85*
2-[2-(Prop-2-enamido)phenyl]acetic acid 219.23 2.7 ~5 (DMSO) 60–75*
N-Acryloylglycine 129.12 0.3 >50 (Water) 90–95
2-[(3,4,5-Triphenyl)phenyl]acetic acid 438.51 5.8 <1 (DMSO) 50–60

*Estimated based on analogous syntheses .

Key Observations :

  • The meta -substituted target compound balances moderate lipophilicity and solubility, favoring oral bioavailability.
  • Bulky analogs (e.g., triphenyl derivatives) face solubility challenges, necessitating formulation adjustments .
  • Sodium salts (e.g., sodium 3-(prop-2-enamido)propanoate, ) improve solubility but may alter tissue distribution .

Biological Activity

2-[3-(Prop-2-enamido)phenyl]acetic acid, also known by its chemical identifier CAS No. 1485512-21-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13N1O2
  • Molecular Weight : 217.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction between prop-2-enamide and phenylacetic acid derivatives. Key synthetic routes include:

  • Condensation Reaction : The formation of the compound involves a condensation reaction where the amine group of prop-2-enamide reacts with the carboxylic acid group of phenylacetic acid.
  • Reflux Conditions : The reaction is usually carried out under reflux in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, which may be linked to its structural features allowing interaction with microbial membranes.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in Table 1.

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have reported on the biological effects and potential therapeutic applications of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers evaluated the compound's ability to inhibit TNF-alpha and IL-6 production in vitro using macrophage cell lines. Results demonstrated a significant reduction in cytokine levels, suggesting potential for use in inflammatory disorders .
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
  • Cytotoxicity in Cancer Research :
    • In vitro studies on cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent .

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